5,8-Epoxy-13-cis Retinoic Acid(Mixture of Diastereomers)

Vue d'ensemble

Description

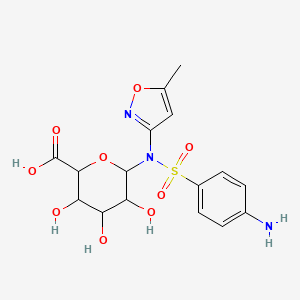

5,8-Epoxy-13-cis Retinoic Acid is a metabolite of 13-cis retinoic acid . It is formed when 13-cis retinoic acid undergoes cooxidation by prostaglandin H (PGH) synthase in the presence of hydroperoxides or peroxyl radicals . It is also a potential impurity found in commercial preparations of 13-cis retinoic acid .

Synthesis Analysis

The exact enzymes and control mechanisms that regulate the biosynthesis and degradation of retinoic acid are yet to be fully defined . The currently accepted model postulates that retinoic acid is produced in two sequential oxidative steps: first, retinol is oxidized reversibly to retinaldehyde, and then retinaldehyde is oxidized irreversibly to retinoic acid .Molecular Structure Analysis

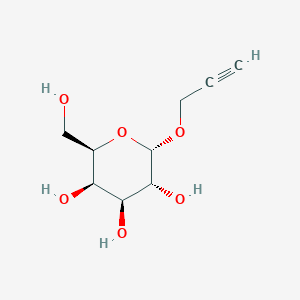

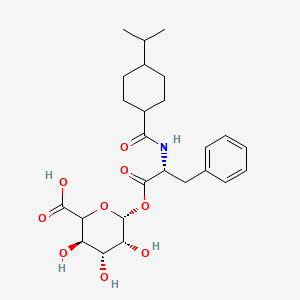

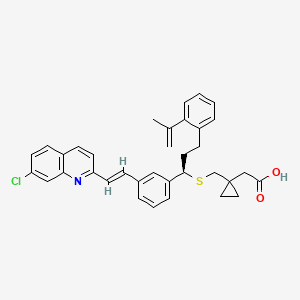

The molecular formula of 5,8-Epoxy-13-cis Retinoic Acid is C20H28O3 . Its molecular weight is 316.4 g/mol . The IUPAC name is (2Z,4E,6E)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid .Chemical Reactions Analysis

The retinal derivative such as 8-epoxy-13-cis-retinoic acid (13-cis-5,8-ERA) was recently recognized as a rhodopsin modulator by using the virtual screening over the retinal-binding site in rod opsin .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,8-Epoxy-13-cis Retinoic Acid include a molecular weight of 316.4 g/mol, an XLogP3-AA of 4.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .Applications De Recherche Scientifique

Oncology

Scientific Field

Cancer Research and Treatment

Application Summary

5,8-Epoxy-13-cis-retinoic acid has been explored for its potential in cancer differentiation therapy. This therapy aims to induce malignant cells to resume normal differentiation, thereby eliminating the tumor phenotype.

Experimental Procedures

The compound is used in vitro on cancer cell lines to assess its ability to induce differentiation. Dosage and exposure time vary depending on the cell type but are carefully calibrated to optimize differentiation without causing toxicity.

Results

Studies have shown that 5,8-Epoxy-13-cis-retinoic acid can induce differentiation in certain cancer cell lines, leading to reduced tumorigenicity. However, resistance and sensitivity markers are crucial for predicting therapeutic outcomes .

Ophthalmology

Scientific Field

Vision Science and Eye Health

Application Summary

This compound is investigated for its role as a modulator of the rod visual G protein-coupled receptor, which is significant in vision-related pathologies.

Experimental Procedures

Research involves the application of the compound to retinal cells or animal models with vision impairment to study its effects on the visual G protein-coupled receptors.

Results

Findings suggest that 5,8-Epoxy-13-cis-retinoic acid may have potential benefits against degenerative diseases related to vision by modulating rod opsin .

Developmental Biology

Scientific Field

Embryonic Development and Morphogenesis

Application Summary

5,8-Epoxy-13-cis-retinoic acid is used to study its effects on embryonic development, particularly in understanding the mechanisms of head formation in amphibians.

Experimental Procedures

The compound is introduced to amphibian embryos in varying concentrations, and the development is monitored under controlled light and dark conditions.

Results

Experiments have shown that the compound can influence head morphogenesis, with specific concentrations leading to notable changes in head shape and size in Xenopus laevis .

Nephrology

Scientific Field

Kidney Function and Disorders

Application Summary

Research into the compound’s impact on cytokine-stimulated murine mesangial cells is ongoing, with a focus on its potential to attenuate inflammatory responses in kidney diseases.

Experimental Procedures

The compound is administered to cultured mesangial cells, and its effects on iNOS expression and activity are measured.

Results

Studies indicate that 5,8-Epoxy-13-cis-retinoic acid can reduce iNOS expression and activity, suggesting a role in mitigating inflammation in kidney disorders .

Pharmacology

Scientific Field

Drug Development and Toxicology

Application Summary

The compound’s properties are being assessed for its suitability as a pharmaceutical standard in ion-exchange chromatography applications.

Experimental Procedures

5,8-Epoxy-13-cis-retinoic acid is used as a calibration standard in chromatographic systems to ensure the accuracy and precision of analytical methods.

Results

The compound has proven to be a reliable standard, contributing to the quality control and environmental or food analysis in pharmacological research .

These applications demonstrate the versatility of 5,8-Epoxy-13-cis-retinoic acid in various scientific fields, with promising results that could lead to significant advancements in health and medicine. The detailed experimental procedures and results provide a foundation for further research and potential clinical applications.

Neurology

Scientific Field

Neuroblastoma Treatment

Application Summary

The compound is used in the treatment of high-risk neuroblastoma, particularly after bone marrow transplantation, to manage minimal residual disease.

Experimental Procedures

Patients receive 13-cis-retinoic acid post-transplantation to promote differentiation and apoptosis in neuroblastoma cells, which may be resistant to other treatments.

Results

Clinical trials have indicated that the treatment can be beneficial in improving outcomes for pediatric patients with neuroblastoma, reducing the risk of relapse .

Cosmetic Dermatology

Scientific Field

Treatment of Photoaged Skin

Application Summary

5,8-Epoxy-13-cis-retinoic acid is being studied for its effectiveness in treating photoaged skin, which is skin damaged by prolonged exposure to ultraviolet radiation.

Experimental Procedures

Topical formulations are applied to small test areas of photoaged skin, with assessments made for changes in skin texture, pigmentation, and signs of aging.

Results

Preliminary findings suggest that the compound may help in reducing the visible effects of photoaging, leading to healthier-looking skin .

Safety And Hazards

Orientations Futures

Retinoids, including 5,8-Epoxy-13-cis Retinoic Acid, have been investigated extensively for their use in cancer prevention and treatment . Promising results have been observed in the breast cancer prevention setting, where fenretinide prevention trials have provided a strong rationale for further investigation in young women at high risk for breast cancer . Ongoing phase III randomized trials investigating retinoids in combination with chemotherapy in non–small cell lung cancer aim to definitively characterize the role of retinoids in this tumor type .

Propriétés

IUPAC Name |

(2Z,4E,6E)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12-,15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOSIDVGVRAXSE-DYIZZJGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/C=C/C=C(\C)/C1C=C2C(CCCC2(O1)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801112438 | |

| Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Epoxy-13-cis-retinoic acid | |

CAS RN |

112018-12-9 | |

| Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112018-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Epoxytretinoin, (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-Epoxy-13-cis-retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

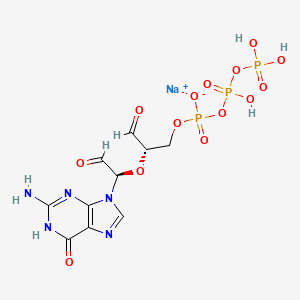

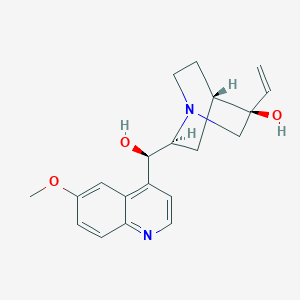

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)